2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Beschreibung
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a trifluoromethyl (-CF₃) group and at position 2 with an acetamide moiety. The acetamide nitrogen is further linked to a 3-chlorophenylsulfonyl group. This structure is primarily studied for anticancer applications due to its ability to induce apoptosis via caspase activation .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O3S2/c12-6-2-1-3-7(4-6)23(20,21)5-8(19)16-10-18-17-9(22-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVCZBBUYDEJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, with the molecular formula and a molecular weight of approximately 385.76 g/mol, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound features a thiadiazole ring, which is known for its potential pharmacological activities. The presence of the trifluoromethyl group and the chlorophenyl sulfonyl moiety enhances its biological profile.
Biological Activity Overview
The compound exhibits a range of biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity through cell cycle arrest at the G2/M phase .
- Another investigation found that it inhibited HL-60 acute promyelocytic leukemia cells with an IC50 of 9.6 µM, down-regulating MMP2 and VEGFA expression levels .
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit anti-inflammatory properties, potentially making this compound beneficial in treating inflammatory diseases.
Anticancer Studies
A review highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives, including this compound. The findings suggested that modifications in the structure could enhance anticancer activity across different cell lines (e.g., HCT116 and H460) with GI50 values ranging from 0.74 to 10 µg/mL .
| Cell Line | GI50 (µg/mL) | Activity |
|---|---|---|
| MCF-7 | 0.28 | High |
| HepG2 | 9.6 | Moderate |
| HCT116 | 3.29 | High |
| H460 | 10 | Moderate |
Antimicrobial Studies
In antimicrobial assays, the compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell walls or inhibition of metabolic pathways .
Case Studies
- Case Study 1 : A study involving the synthesis and evaluation of various thiadiazole derivatives showed that introducing different substituents significantly affected their biological activity. The compound was among those tested for anticancer efficacy and displayed notable inhibition rates against targeted cancer cell lines.
- Case Study 2 : Research on the anti-inflammatory properties of similar compounds indicated that they could reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have indicated that 2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 | 10 | Apoptosis induction |
| Study B | MCF-7 | 15 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Results indicate that it exhibits significant inhibitory effects, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Effects
In silico studies have suggested that this compound may function as a potent inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in inflammatory processes. Molecular docking studies have shown favorable binding interactions with the active site of the enzyme.
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of this compound:
- Synthesis and Characterization : The compound was synthesized using simple transformations with commercially available reagents. Characterization was performed using nuclear magnetic resonance (NMR) and mass spectrometry techniques to confirm its structure .
- In Vitro Evaluation : A study published in Molecular Pharmacology highlighted the anticancer potential of the compound, noting that it effectively inhibited tumor growth in xenograft models .
- Computational Studies : Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets, suggesting its potential as a lead compound for drug development .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Varying Aromatic Substituents
Compound 25 : 2-(3-Chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Key Difference : Lacks the sulfonyl group but retains the 3-chlorophenyl and trifluoromethyl-thiadiazole moieties.
- Activity : Demonstrated potent cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 8.107 μM) and activated caspases 3, 8, and 9, indicating apoptosis induction .
Compound 26 : 2-(4-Chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Key Difference : 4-chlorophenyl substituent instead of 3-chlorophenyl.
- Activity : Similar cytotoxicity to Compound 25 but slightly reduced caspase activation, suggesting positional isomerism affects biological efficacy .
*Data pending further studies.
Analogues with Modified Linkages and Functional Groups
N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl)Acetamide
- Key Difference : Lacks the 3-chlorophenylsulfonyl group.
- Properties : Serves as a precursor; reduced cytotoxicity due to absence of aromatic sulfonyl moiety, highlighting its role in enhancing target affinity .
2-[(5-Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]sulfanyl-N-(3-Chlorophenyl)Acetamide
- Key Difference : Benzylthio and thioether linkages instead of sulfonyl.
- Activity : Lower melting point (133–135°C) compared to sulfonyl analogues, suggesting reduced thermal stability. Biological data unavailable .
Flufenacet
- Structure : N-(4-Fluorophenyl)-N-isopropyl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide.
- Key Difference : Ether linkage and isopropyl group instead of sulfonyl and 3-chlorophenyl.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the thiadiazole core. A common approach includes:
Thiadiazole formation : Reacting thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole ring .
Sulfonylation : Introducing the 3-chlorophenylsulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) in aprotic solvents like DMF .
Acetamide coupling : Reacting the intermediate with 2-chloroacetamide derivatives under controlled pH (8–9) to avoid hydrolysis of the trifluoromethyl group .
Key Considerations : Optimize solvent choice (e.g., DMF for solubility) and monitor reactions via TLC and NMR to confirm intermediate purity .
Q. How can researchers validate the molecular structure of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and sulfonyl protons (δ ~3.8–4.2 ppm in ¹H NMR) .
- IR Spectroscopy : Identify characteristic stretches for sulfonyl (1150–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak and fragmentation pattern .
Q. What preliminary biological assays are recommended for screening its bioactivity?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF7, PC3) with doxorubicin as a positive control .
- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
- Dose-response analysis : Include IC₅₀ calculations to establish potency thresholds .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability due to the CF₃ group .
- Metabolic stability : Perform liver microsome assays to evaluate resistance to oxidative metabolism .
- Solubility : Use HPLC to quantify aqueous solubility and correlate with structural modifications (e.g., sulfonyl vs. non-sulfonyl analogs) .
Q. What mechanistic insights explain its apoptosis-inducing activity in cancer cells?
Methodological Answer:
- Caspase activation assays : Quantify caspase-3/9 activity in treated MCF7 cells using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Mitochondrial membrane potential : Apply JC-1 staining to detect depolarization, a hallmark of intrinsic apoptosis pathways .
- Western blotting : Analyze pro-apoptotic proteins (e.g., Bax, Bcl-2) to confirm pathway engagement .
Q. How can structural modifications resolve contradictions in SAR studies?
Methodological Answer:
- SAR Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of CF₃ with CH₃ | ↓ Cytotoxicity (IC₅₀ from 2.1 μM to >10 μM) | |
| Sulfonyl to carbonyl substitution | ↑ Solubility but ↓ antimicrobial activity |
Q. What strategies mitigate competing side reactions during synthesis?
Methodological Answer:
- Competing hydrolysis of CF₃ : Use anhydrous conditions and avoid strong bases during acetamide coupling .
- Byproduct formation : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to separate sulfonylated intermediates from unreacted starting materials .
- Reaction monitoring : Use in-situ FTIR to detect transient intermediates and adjust stoichiometry dynamically .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported cytotoxicity data across studies?
Methodological Answer:
- Standardize assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Control for batch variability : Source compounds from the same synthetic batch and validate purity via HPLC .
- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Toxicity and Safety Profiling
Q. What preclinical toxicity models are suitable for evaluating this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
